

Spectroscopic Analysis of 4,5-Dipropyloctane-4,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dipropyloctane-4,5-diol

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Disclaimer: Experimental spectroscopic data for the specific compound **4,5-Dipropyloctane-4,5-diol** is not readily available in public scientific databases. The data presented in this guide is therefore predicted based on the known chemical structure and established principles of NMR, IR, and Mass Spectrometry for analogous molecules.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4,5-Dipropyloctane-4,5-diol**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected analytical signatures of this tertiary diol. The document includes predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of **4,5-Dipropyloctane-4,5-diol** is symmetrical, which simplifies the expected NMR spectra by reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of **4,5-Dipropyloctane-4,5-diol**, we anticipate a reduced number of signals in both ^1H and ^{13}C NMR spectra.^[1]

Table 1: Predicted ^1H NMR Data for **4,5-Dipropyloctane-4,5-diol** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment
~ 0.92	12H	Triplet (t)	$-\text{CH}_3$ (Terminal methyls of octane and propyl chains)
~ 1.3 - 1.6	16H	Multiplet (m)	$-\text{CH}_2-$ (All methylene groups)
~ 2.15	2H	Singlet (s, broad)	$-\text{OH}$ (Alcohol protons)

Note: The chemical shift of the hydroxyl ($-\text{OH}$) proton is variable and can be influenced by solvent, concentration, and temperature.[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^{13}C NMR Data for **4,5-Dipropyloctane-4,5-diol** (Solvent: CDCl_3 , Proton Decoupled)

Chemical Shift (δ , ppm)	Assignment
~ 14.1	$-\text{CH}_3$ (Terminal methyls)
~ 17.5	Propyl $-\text{CH}_2\text{CH}_3$
~ 23.2	Octane $-\text{CH}_2\text{CH}_3$
~ 35.8	Octane $-\text{CH}_2\text{C}(\text{OH})-$
~ 40.1	Propyl $-\text{CH}_2\text{C}(\text{OH})-$
~ 78.5	$-\text{C}(\text{OH})-$ (Tertiary alcohol carbon)

Note: Chemical shifts for alkanes and alcohols typically fall within these ranges.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The quaternary carbon attached to the hydroxyl group is expected to be the most downfield signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for a diol is characterized by the presence of hydroxyl and alkane C-H and C-O bonds.

Table 3: Predicted IR Absorption Data for **4,5-Dipropyloctane-4,5-diol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (Hydrogen-bonded alcohol)
2960 - 2850	Strong	C-H stretch (Alkane sp ³ C-H)
1465	Medium	C-H bend (CH ₂ scissoring)
1375	Medium	C-H bend (CH ₃ symmetric bending)
1210 - 1100	Strong	C-O stretch (Tertiary alcohol)

Note: The broadness of the O-H stretch is a classic indicator of hydrogen bonding.[\[8\]](#)[\[9\]](#)[\[10\]](#)
The C-O stretch for tertiary alcohols typically appears in the 1210-1100 cm⁻¹ range.[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[\[13\]](#)[\[14\]](#)

Table 4: Predicted Mass Spectrometry Data for **4,5-Dipropyloctane-4,5-diol** (Ionization Method: Electron Ionization, EI)

m/z (Mass/Charge Ratio)	Proposed Fragment	Notes
230	$[C_{14}H_{30}O_2]^+$	Molecular Ion (M^+). Likely to be weak or absent for a tertiary alcohol. [15]
212	$[M - H_2O]^+$	Loss of a water molecule, a common fragmentation for alcohols. [3]
187	$[M - C_3H_7]^+$	Loss of a propyl radical.
115	$[C_7H_{15}O]^+$	Alpha-cleavage at the C4-C5 bond, splitting the molecule. Expected to be a major fragment.

Note: The most significant fragmentation for alcohols is often alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom.[\[3\]](#)[\[16\]](#) The loss of the largest alkyl group is typically favored.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-25 mg of the analyte (for 1H NMR) or 50-100 mg (for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a clean vial.[\[17\]](#) An internal standard such as tetramethylsilane (TMS) is often added for chemical shift calibration.[\[17\]](#)
- **Transfer:** Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles are present, filter the solution before transfer.[\[17\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or probe. The instrument is typically a 300-600 MHz spectrometer.
- **Data Acquisition:**

- Lock the spectrometer onto the deuterium signal of the solvent.
- "Shim" the magnetic field to optimize its homogeneity across the sample.
- Acquire the spectrum. For ^1H NMR, this may involve 8-16 scans. For the less sensitive ^{13}C nucleus, several hundred to thousands of scans may be required.[\[18\]](#)
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal (0 ppm). Integrate the signals for ^1H NMR.

FT-IR Spectroscopy Protocol

- Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is common for liquids as it requires minimal sample preparation.[\[19\]](#)
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.[\[20\]](#)
 - Place a single drop of the liquid analyte directly onto the crystal surface.[\[20\]](#)
- Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- Data Acquisition:
 - Mount the ATR accessory in the FTIR spectrometer.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .[\[21\]](#)
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[\[21\]](#)
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Mass Spectrometry Protocol (EI)

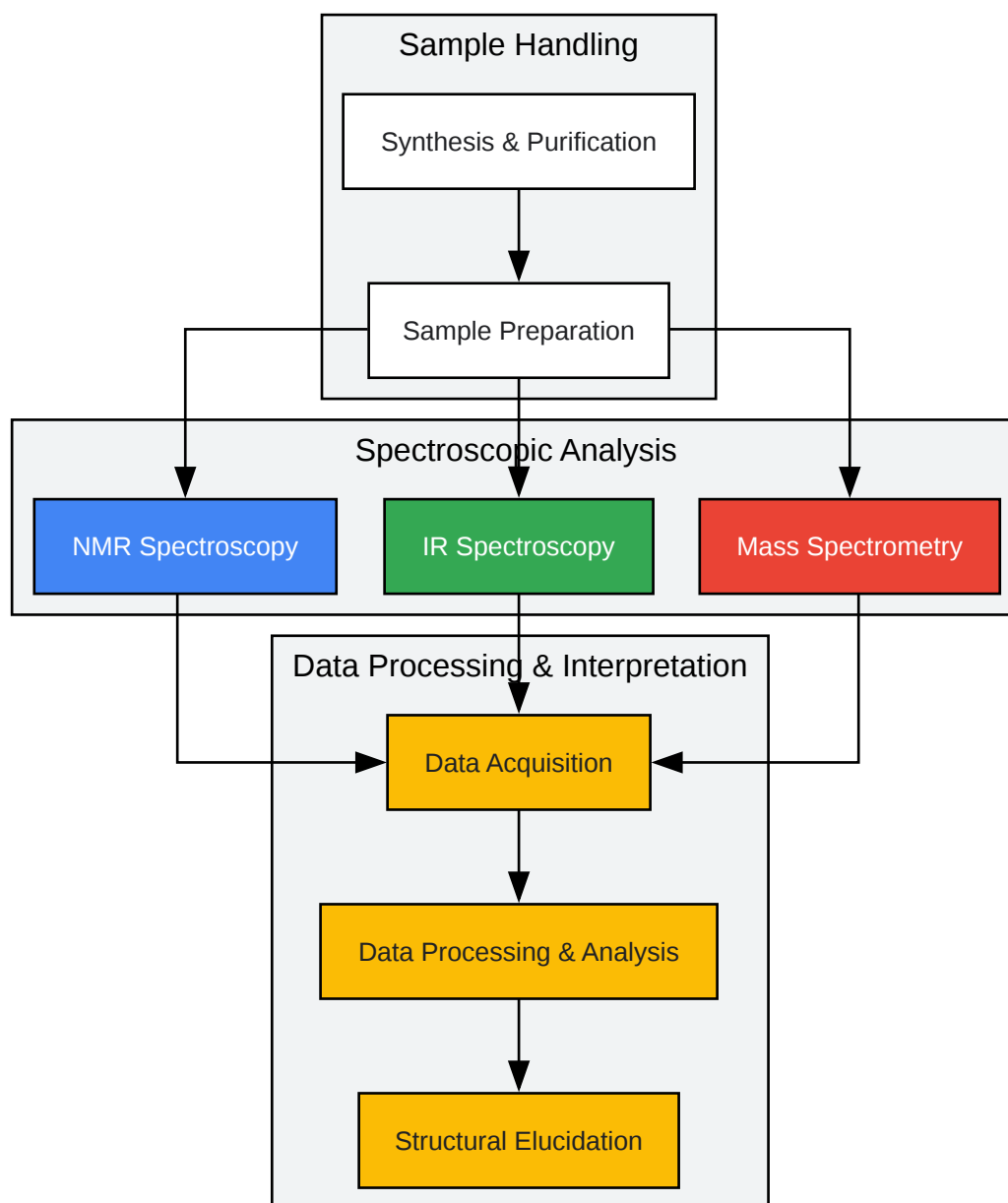
- Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is

vaporized by heating under vacuum.[22][23]

- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[23][24] This ejects an electron from the molecule, creating a positively charged molecular ion (M^+) and causing fragmentation.[14]
- Mass Analysis: The resulting ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[22]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.[22]
- Data Processing: The instrument's software plots the relative ion abundance against the m/z ratio to generate the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,5-Dipropyloctane-4,5-diol**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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